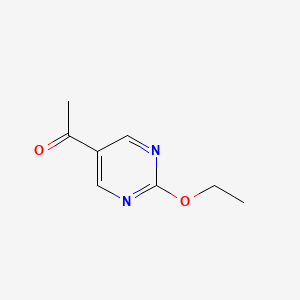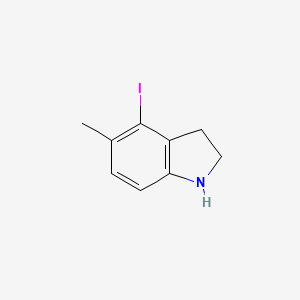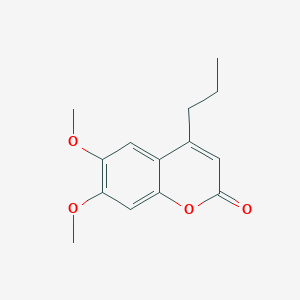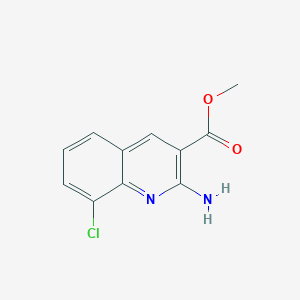
Methyl 2-amino-8-chloroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-8-chloroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-8-chloroquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroquinoline-3-carbaldehyde.
Reaction with Amines: The aldehyde group is reacted with an amine to form the corresponding imine.
Cyclization: The imine undergoes cyclization to form the quinoline ring system.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl 2-amino-8-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-amino-8-chloroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs for treating infectious diseases.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of methyl 2-amino-8-chloroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effect. For example, in antimicrobial applications, the compound may inhibit bacterial DNA gyrase, preventing bacterial replication.
類似化合物との比較
Similar Compounds
- 2-chloroquinoline-3-carboxylate
- 8-chloroquinoline-3-carboxylate
- 2-aminoquinoline-3-carboxylate
Uniqueness
Methyl 2-amino-8-chloroquinoline-3-carboxylate is unique due to the presence of both amino and chloro substituents on the quinoline ring. This combination enhances its biological activity and makes it a versatile intermediate for synthesizing various derivatives with potential therapeutic applications.
特性
分子式 |
C11H9ClN2O2 |
|---|---|
分子量 |
236.65 g/mol |
IUPAC名 |
methyl 2-amino-8-chloroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-11(15)7-5-6-3-2-4-8(12)9(6)14-10(7)13/h2-5H,1H3,(H2,13,14) |
InChIキー |
OCTJDUYSOQMFDJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=C2C(=C1)C=CC=C2Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



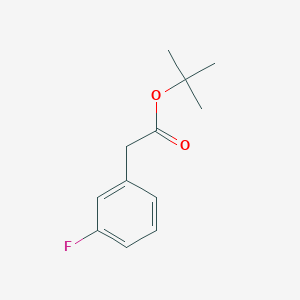
![2-(3-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13671724.png)

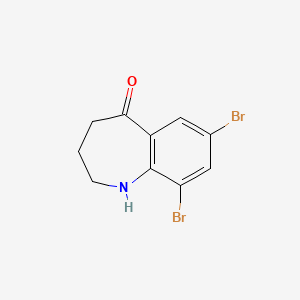
![7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B13671737.png)
![3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13671739.png)
![3-Iodo-8-phenylimidazo[1,2-a]pyridine](/img/structure/B13671744.png)
![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13671748.png)
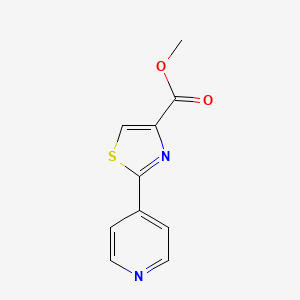
![8-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13671760.png)
